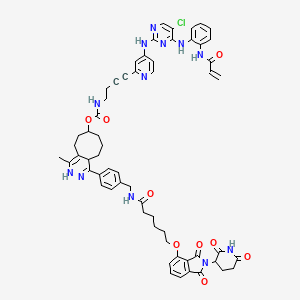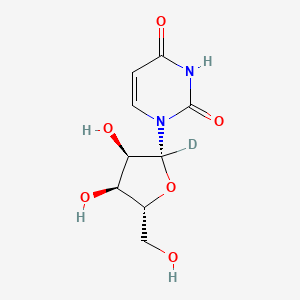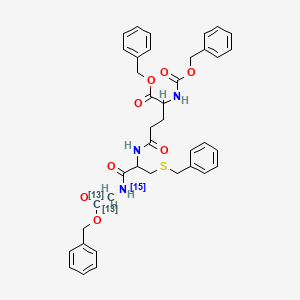![molecular formula C20H10Cl14O2 B12395192 (1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[62102,703,5]undec-9-ene and its enantiomer (1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[62102,703,5]undec-9-ene are complex organic molecules characterized by their highly chlorinated structure and unique tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Oxidation: The incorporation of the oxygen atom in the tetracyclic structure may involve oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of these compounds would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the chlorination and oxidation steps using industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo further oxidation to introduce additional functional groups.
Reduction: Selective reduction can be used to modify the degree of chlorination or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as lead compounds in drug discovery and development.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific interactions with biological targets. For example, their highly chlorinated structure may allow them to interact with cellular membranes, disrupting their integrity and leading to cell death. Additionally, they may inhibit specific enzymes or signaling pathways, contributing to their biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: Another highly chlorinated compound with a different structural framework.
Chlorinated Biphenyls: Compounds with multiple chlorine atoms attached to a biphenyl structure.
Uniqueness
The unique tetracyclic structure of these compounds, combined with their high degree of chlorination, sets them apart from other chlorinated organic molecules. This structural uniqueness contributes to their distinct chemical and biological properties.
Conclusion
The compounds (1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene and (1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene are fascinating compounds with potential applications in various scientific fields. Their unique structure and reactivity make them valuable subjects for further research and development.
Properties
Molecular Formula |
C20H10Cl14O2 |
|---|---|
Molecular Weight |
778.6 g/mol |
IUPAC Name |
(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/2C10H5Cl7O/c2*11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h2*1-5H/t2*1-,2+,3+,4-,5+,8+,9-/m10/s1 |
InChI Key |
VPHGUZZGNQRLBE-JZHDVTJOSA-N |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H]([C@@H]3[C@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl.[C@H]12[C@H]([C@@H]([C@H]3[C@@H]1O3)Cl)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl.C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)


![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)


![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)





